8-Fluoro-4-hydroxyquinoline
Description
Significance of Quinolone and Hydroxyquinoline Scaffolds in Medicinal and Materials Chemistry Research
The quinolone and hydroxyquinoline scaffolds are fundamental building blocks in the design of new chemical entities with diverse applications. researchgate.net These bicyclic structures, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, provide a versatile platform for synthetic modifications, allowing for the fine-tuning of their biological and physical properties. orientjchem.orgnih.gov
In medicinal chemistry, the quinoline (B57606) nucleus is a privileged scaffold, appearing in a wide array of pharmacologically active compounds. researchgate.net Historically, quinoline derivatives like quinine (B1679958) have been pivotal in the fight against malaria. nih.gov The synthetic accessibility and the ability to introduce various functional groups have led to the discovery of quinoline-based drugs with a broad spectrum of activities. mdpi.compreprints.org These include antibacterial agents, such as the widely used fluoroquinolones, as well as compounds with anticancer, antiviral, anti-inflammatory, and antifungal properties. orientjchem.orgnih.govmdpi.com The 4-quinolone-3-carboxylic acid motif, for instance, is recognized as a multivalent scaffold in medicinal chemistry. qeios.com The nitrogen atom in the quinoline ring and the potential for substitutions at various positions are key to its ability to interact with biological targets like enzymes and receptors.
The hydroxyquinoline scaffold, particularly 8-hydroxyquinoline (B1678124), is well-known for its potent metal-chelating properties. rroij.commdpi.com This ability to bind metal ions is crucial for its biological activity and has been exploited in the development of therapeutic agents. mdpi.comacs.org For instance, 8-hydroxyquinoline derivatives have been investigated as neuroprotective agents, anticancer agents, and inhibitors of various enzymes. mdpi.com The chelation of metal ions can disrupt essential biological processes in pathogenic organisms or cancer cells, leading to their demise. acs.org
In the realm of materials chemistry, quinoline and hydroxyquinoline derivatives are valued for their unique photophysical properties. hep.com.cnsioc-journal.cn Their conjugated molecular structure makes them suitable for use in the synthesis of dyes for applications such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). rroij.comossila.com The ability to tune the energy gap of these molecules through functional group modifications allows for the development of materials with specific light-absorbing and emitting properties. ossila.com Furthermore, the fluorescence of 8-hydroxyquinoline and its derivatives, which can be enhanced upon metal chelation, makes them excellent candidates for fluorescent chemosensors for detecting metal ions. rroij.com
Table 1: Pharmacological Activities of Quinolone and Hydroxyquinoline Derivatives
| Pharmacological Activity | Description | Key Scaffold |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth, famously represented by the fluoroquinolone class of antibiotics. nih.govmdpi.com | Quinolone |
| Antimalarial | Treatment of malaria, with quinine being a historic example. nih.gov | Quinolone |
| Anticancer | Inhibition of cancer cell proliferation through various mechanisms like apoptosis and cell cycle arrest. researchgate.netnih.gov | Quinolone, Hydroxyquinoline |
| Antiviral | Activity against various viruses, including HIV. mdpi.commdpi.com | Quinolone, Hydroxyquinoline |
| Anti-inflammatory | Reduction of inflammation. orientjchem.org | Quinolone |
| Antifungal | Inhibition of fungal growth. researchgate.netrroij.com | Quinolone, Hydroxyquinoline |
Historical Context of Fluorinated Quinoline Derivatives in Scientific Discovery
The journey of quinoline derivatives in scientific research began with the isolation of quinoline from coal tar in 1834. nih.gov However, the therapeutic potential of this scaffold was not fully realized until much later. The synthesis of the first quinolone antibiotic, nalidixic acid, in 1962 marked a significant milestone. qeios.com While effective against gram-negative bacteria, the quest for more potent and broad-spectrum agents continued. qeios.com
A major breakthrough occurred in the early 1980s with the discovery that introducing a fluorine atom at the 6-position of the quinolone ring dramatically enhanced its antimicrobial potency and broadened its spectrum of activity. acs.org This led to the development of the fluoroquinolones, a new generation of antibiotics that could effectively treat infections caused by a wider range of pathogens, including significant Gram-negative bacteria like Pseudomonas aeruginosa. acs.org Norfloxacin was the first such fluoroquinolone to be discovered. acs.org The incorporation of fluorine is known to enhance the biological activity of many azaaromatic compounds. researchgate.net
The strategic placement of fluorine atoms on the quinoline scaffold has been shown to modulate various physicochemical properties of the molecule, such as its lipophilicity, metabolic stability, and binding affinity to target enzymes. For example, the introduction of a fluorine atom at the 6-position of the quinoline ring can significantly enhance the compound's antibacterial activity. orientjchem.org This has spurred extensive research into the synthesis and biological evaluation of various fluorinated quinoline derivatives. researchgate.net Beyond their use as antibiotics, fluorinated quinolines have found applications in agriculture and as components for liquid crystals. researchgate.net The growing interest in these compounds continues to drive the development of novel synthetic methods to access a wider variety of fluorinated quinoline structures. researchgate.net
Overview of Current Research Trajectories for 8-Fluoro-4-hydroxyquinoline (B2378621) and its Analogs
This compound is a fluorinated heterocyclic compound that serves as a valuable building block in synthetic chemistry. ossila.com Its structure, featuring a fluorine atom at the 8-position and a hydroxyl group at the 4-position, provides multiple reactive sites for further chemical modifications. ossila.com Current research on this compound and its analogs is focused on exploring their potential in both medicinal and materials science.
In medicinal chemistry, researchers are actively synthesizing and evaluating analogs of this compound for various biological activities. For instance, derivatives of this compound have been investigated as potential antiurease and antinematodal agents. sci-hub.se In one study, a series of 2-(this compound-3-carbonyl)-N-substituted hydrazinecarbothioamide analogs were synthesized and showed promising urease inhibitory activity. sci-hub.se The synthesis of these analogs often involves the use of ethyl this compound-3-carboxylate as a key intermediate. chemicalbook.com
The synthesis of novel fluorinated quinoline analogs is an active area of research. mdpi.com For example, a series of new fluorinated quinoline analogs were synthesized using 2-fluoroaniline (B146934) and ethyl 2-methylacetoacetate, with their structures confirmed by various spectroscopic methods. mdpi.com These synthetic efforts aim to create libraries of compounds that can be screened for a wide range of biological activities.
In materials science, the fluorescent properties of quinoline derivatives are being harnessed. While specific research on the material applications of this compound is emerging, the broader class of hydroxyquinoline derivatives is known for its use in developing fluorescent materials and chemosensors. rroij.comhep.com.cn The fluorination of the quinoline ring can further modulate the photophysical properties, potentially leading to materials with enhanced performance.
Table 2: Examples of this compound Analogs in Research
| Analog | Research Focus |
|---|---|
| 2-(this compound-3-carbonyl)-N-(4-nitrophenyl) hydrazinecarbothioamide | Antiurease activity sci-hub.se |
| 2-(this compound-3-carbonyl)-N-p-tolylhydrazinecarbothioamide | Antiurease activity sci-hub.se |
| 8-fluoro-2,3-dimethylquinolin-4-yl benzoate | Antifungal activity mdpi.com |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate | Antifungal activity mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
8-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTELWJVKZKSAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978907 | |
| Record name | 8-Fluoroquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63010-71-9 | |
| Record name | 8-Fluoroquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-fluoroquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 8 Fluoro 4 Hydroxyquinoline and Its Derivatives
Direct Synthesis Approaches to the 8-Fluoro-4-hydroxyquinoline (B2378621) Core
The formation of the fundamental this compound scaffold is primarily achieved through cyclization reactions that build the quinoline (B57606) ring system from acyclic, fluorinated starting materials.
One-Pot Cyclization Reactions Utilizing Fluorinated Precursors
A prominent and effective method for the synthesis of 4-hydroxyquinoline (B1666331) cores, including the 8-fluoro variant, is the Gould-Jacobs reaction. wikipedia.orglookchem.com This process begins with the condensation of a fluorinated aniline (B41778), specifically 2-fluoroaniline (B146934), with diethyl ethoxymethylenemalonate (DEEM). The initial reaction is a nucleophilic substitution on the DEEM, where the amino group of the 2-fluoroaniline displaces the ethoxy group, forming an intermediate, diethyl 2-((2-fluorophenylamino)methylene)malonate. lookchem.com
This intermediate can then undergo a thermally induced intramolecular cyclization in a sequential one-pot procedure. lookchem.com The cyclization involves the attack of the benzene (B151609) ring onto one of the ester carbonyl groups, leading to the formation of the pyridine (B92270) ring of the quinoline system. This high-temperature step is crucial for ring closure and results in the formation of ethyl this compound-3-carboxylate. Subsequent hydrolysis and decarboxylation can then yield the target this compound. wikipedia.org
Table 1: Key Reactions in Gould-Jacobs Synthesis
| Step | Reactants | Key Transformation | Product |
|---|---|---|---|
| 1 | 2-Fluoroaniline, Diethyl ethoxymethylenemalonate | Condensation | Diethyl 2-((2-fluorophenylamino)methylene)malonate |
| 2 | Diethyl 2-((2-fluorophenylamino)methylene)malonate | Thermal Cyclization | Ethyl this compound-3-carboxylate |
| 3 | Ethyl this compound-3-carboxylate | Hydrolysis & Decarboxylation | this compound |
Role of Specific Catalysts and Reaction Conditions in Quinoline Ring Formation
The conditions for quinoline ring formation, particularly in the Gould-Jacobs and related syntheses like the Conrad-Limpach reaction, are critical and often require high temperatures. nih.govnih.gov The intramolecular cyclization step is typically not catalyzed by an external agent but is instead driven by thermal energy. wikipedia.orgablelab.eu
The reaction is commonly carried out in a high-boiling point solvent, such as diphenyl ether, and heated to reflux at temperatures around 250 °C. lookchem.com These extreme conditions are necessary to provide the activation energy for the cyclization, which involves the loss of aromaticity in the transition state as the new ring is formed. nih.gov While some quinoline syntheses may employ strong acid catalysts to facilitate cyclization, the thermal approach is characteristic of the Gould-Jacobs pathway to 4-hydroxyquinolines. nih.govnih.gov The high temperatures facilitate the elimination of an ethanol (B145695) molecule during the ring-closing step, driving the reaction towards the formation of the stable, fused heterocyclic product. wikipedia.org
Functionalization and Derivatization Strategies of the this compound Scaffold
Once the this compound core is synthesized, its scaffold serves as a versatile platform for further chemical modifications. The presence of the hydroxyl group and the reactive C3 position on the quinoline ring allows for a variety of functionalization strategies.
Esterification Reactions for Aromatic Substituents
The hydroxyl group at the C4 position of the this compound scaffold can readily undergo esterification to produce a range of aromatic substituents. This reaction typically involves treating the 4-hydroxyquinoline with an acylating agent, such as an acid chloride or acid anhydride, in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to deprotonate the hydroxyl group, increasing its nucleophilicity, and to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This process yields the corresponding 4-acyloxy-8-fluoroquinoline derivative, effectively converting the hydroxyl functionality into an ester group.
Mannich Reaction and Reductive Amination for Aminomethylation
Aminomethylation of the this compound scaffold can be achieved through the Mannich reaction, a three-component condensation involving an amine, formaldehyde (B43269) (or another aldehyde), and the active hydrogen on the quinoline ring. wikipedia.org For 4-hydroxyquinolines, the most reactive site for this electrophilic substitution is the C3 position. mdpi.comnih.gov In a typical procedure, this compound is reacted with a primary or secondary amine and formaldehyde (often in the form of paraformaldehyde). mdpi.com This reaction forms an iminium ion intermediate from the amine and formaldehyde, which then acts as an electrophile and is attacked by the electron-rich C3 position of the quinoline ring, resulting in the introduction of an aminomethyl group at this position. wikipedia.org
Alternatively, aminomethylation can be approached via reductive amination. wikipedia.org This two-step or one-pot process would first involve the synthesis of a 3-formyl-8-fluoro-4-hydroxyquinoline intermediate. This aldehyde can then be reacted with a primary or secondary amine to form an intermediate imine or enamine, which is subsequently reduced in situ using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) to yield the final aminomethylated product. wikipedia.org
Synthesis of Hydrazone and Thiadiazole-Quinoline Derivatives
The this compound scaffold can be elaborated to include hydrazone and thiadiazole moieties, often starting from a carbohydrazide (B1668358) precursor.
Hydrazone Derivatives: The synthesis of hydrazone derivatives typically begins with a quinoline carboxylic acid which is converted to its corresponding hydrazide (quinoline-carbohydrazide). eurekaselect.com This is usually achieved by first converting the carboxylic acid to an ester, followed by reaction with hydrazine (B178648) hydrate. The resulting quinoline-carbohydrazide is then condensed with various aldehydes or ketones. eurekaselect.comnih.gov The reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic C=N-NH hydrazone linkage. mdpi.com
Thiadiazole-Quinoline Derivatives: The synthesis of 1,3,4-thiadiazole-quinoline derivatives often utilizes a quinoline-thiosemicarbazone as a key intermediate. tandfonline.com This intermediate can be prepared by reacting a quinoline-carbohydrazide with an isothiocyanate or by reacting a 2-chloro-3-formyl-quinoline with thiosemicarbazide. tandfonline.com The thiosemicarbazone then undergoes oxidative cyclization to form the 1,3,4-thiadiazole (B1197879) ring. researchgate.netjocpr.com This cyclization can be promoted by various reagents, such as acid anhydrides (e.g., acetic anhydride) or dehydrating agents like concentrated sulfuric acid or phosphorus oxychloride (POCl₃). tandfonline.comresearchgate.net The reaction proceeds by intramolecular nucleophilic attack and subsequent dehydration to yield the stable five-membered thiadiazole ring fused or linked to the quinoline scaffold.
Introduction of Carboxylic Acid and Carboxylate Moieties
The introduction of carboxylic acid and carboxylate groups onto the this compound core is primarily achieved through cyclization reactions that build the quinoline ring system with the desired functionality already incorporated.
A key and widely utilized method for the synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction. wikipedia.orgresearchgate.net This reaction involves a sequence of steps starting with the condensation of a substituted aniline, in this case, a fluoroaniline, with diethyl ethoxymethylenemalonate. This initial reaction is typically carried out at elevated temperatures, around 100°C, and the ethanol produced is removed to drive the reaction forward, yielding the corresponding malonate intermediate.
The subsequent step requires more extreme conditions to induce cyclization. The malonate intermediate is refluxed in a high-boiling solvent, such as diphenyl ether, at temperatures around 250°C. This thermal cyclization results in the formation of the fluoro-ester of 4-hydroxyquinoline-3-carboxylic acid.
The final step is the hydrolysis of the ester group to the carboxylic acid. This is typically achieved by refluxing the fluoro-ester with an aqueous solution of a strong base, such as sodium hydroxide. wikipedia.org Acidification of the reaction mixture then precipitates the desired fluoro-4-hydroxyquinoline-3-carboxylic acid. This multi-step process, while requiring stringent conditions, has been reported to provide very good yields of the final product.
While the Gould-Jacobs reaction is a primary route to 3-carboxy-substituted 8-fluoro-4-hydroxyquinolines, other methods for introducing carboxylic acid functionalities at different positions on the quinoline ring have been explored for related compounds. For instance, the synthesis of 2-carboxylic acid derivatives of 4-hydroxyquinoline is known, with kynurenic acid being a notable example. nih.gov Additionally, synthetic routes to quinoline-4-carboxylic acids have been developed, often involving different cyclization strategies. acs.org Although not specifically detailed for the 8-fluoro analogue, these methodologies could potentially be adapted. The synthesis of 8-hydroxyquinoline-2-carboxanilides has been achieved through the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted anilines. nih.gov Furthermore, the oxidation of a methyl group at the 2-position of the quinoline ring, for example using selenium dioxide, can yield a carbaldehyde, which can be further oxidized to a carboxylic acid. nih.gov
Table 1: Synthetic Methodologies for Carboxylic Acid Introduction
| Position of Carboxylic Acid | Synthetic Method | Key Reactants | Reference |
| C3 | Gould-Jacobs Reaction | Fluoroaniline, Diethyl ethoxymethylenemalonate | |
| C2 | Oxidation of 2-methylquinoline | 8-Fluoro-4-hydroxy-2-methylquinoline, Oxidizing agent | nih.gov |
| C4 | Pfitzinger reaction (for related quinolines) | Isatin, Carbonyl compound | acs.org |
Yield Optimization and Reaction Efficiency in this compound Synthesis
Optimizing the yield and reaction efficiency is crucial for the practical synthesis of this compound and its derivatives. Several factors, from reaction conditions to purification methods, play a significant role in achieving high yields of pure products.
In the context of the Gould-Jacobs reaction for preparing fluoro-4-hydroxyquinoline-3-carboxylic acids, very good yields have been reported. The efficiency of the thermal cyclization step is particularly dependent on temperature. High temperatures, often above 250°C, are necessary to drive the intramolecular cyclization. doi.org However, these high temperatures can also lead to product decomposition and the formation of undesirable side reactions. doi.org Therefore, careful control of the reaction time at these elevated temperatures is essential to maximize the yield of the desired quinoline derivative. asianpubs.org The use of microwave irradiation has been explored as an alternative to conventional heating to shorten reaction times and potentially improve yields in Gould-Jacobs reactions. asianpubs.orgresearchgate.net
The choice of solvent can also impact the reaction efficiency. In the initial condensation step of the Gould-Jacobs reaction, the removal of the ethanol byproduct helps to shift the equilibrium towards the product. For the cyclization step, a high-boiling, inert solvent like diphenyl ether is commonly used to achieve the necessary high temperatures. doi.org
Table 2: Factors Influencing Yield and Efficiency
| Factor | Influence | Optimization Strategy | Reference |
| Temperature | Crucial for cyclization; can cause degradation | Careful control of temperature and reaction time | doi.org |
| Solvent | Affects reaction equilibrium and temperature | Use of high-boiling, inert solvents for cyclization | |
| Purification Method | Determines final purity and isolated yield | Recrystallization, column chromatography, HPLC | google.comamazonaws.com |
Spectroscopic Characterization Techniques for Structural Elucidation of Novel Derivatives
The structural elucidation of novel this compound derivatives relies on a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) being the most pivotal.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise structure of these molecules.
¹H NMR provides information about the chemical environment of the hydrogen atoms. For this compound-3-carboxylic acid, the aromatic protons typically appear as multiplets in the downfield region of the spectrum. The presence of the fluorine atom at the 8-position influences the chemical shifts of the neighboring protons.
¹³C NMR is used to identify the carbon skeleton of the molecule. The chemical shifts of the carbon atoms provide insights into their hybridization and electronic environment. consensus.app
¹⁹F NMR is particularly useful for fluorine-containing compounds. For this compound-3-carboxylic acid, the fluorine atom gives a characteristic signal, and its coupling with neighboring protons can help confirm the substitution pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the functional groups present in the molecule.
The spectrum of a carboxylic acid derivative of this compound would be expected to show a broad absorption band in the region of 3500-2500 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. spectroscopyonline.com
A strong absorption band for the C=O stretching vibration of the carboxylic acid group is typically observed between 1730 and 1680 cm⁻¹. spectroscopyonline.com
The C-O stretching vibration of the carboxylic acid appears in the 1320-1210 cm⁻¹ region. spectroscopyonline.com
Characteristic absorptions for the aromatic C-H and C=C bonds of the quinoline ring system are also present. researchgate.netresearchgate.net
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity and structure.
The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound.
The fragmentation pattern can be diagnostic. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group ([M-17]) and the loss of the entire carboxyl group ([M-45]). wikipedia.org
For fluoroquinolone carboxylic acids, fragmentation often involves the loss of peripheral groups and cleavage of the quinoline ring system. researchgate.net High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule and its fragments. nih.gov
Table 3: Spectroscopic Data for this compound-3-carboxylic acid
| Technique | Key Observations | Reference |
| ¹H NMR (DMSO-d₆) | Aromatic protons observed as multiplets, broad singlet for COOH proton. | |
| ¹⁹F NMR (DMSO-d₆) | Multiplet observed for the aromatic fluorine. | |
| MS (EI, 70 eV) | Molecular ion peak observed, along with characteristic fragment ions. | |
| FTIR | Expected broad O-H stretch and strong C=O stretch for the carboxylic acid. | spectroscopyonline.com |
Structure Activity Relationship Sar Studies of 8 Fluoro 4 Hydroxyquinoline Derivatives
Impact of Halogen Substitutions on Biological Efficacy
Halogen atoms are frequently incorporated into the 8-hydroxyquinoline (B1678124) scaffold to modulate biological activity. Their effects are multifaceted, influencing properties like membrane permeability and the electronic nature of the aromatic system. nih.govnih.gov
The position of halogen substituents on the quinoline (B57606) ring is a critical determinant of biological efficacy. Studies comparing halogenated analogues reveal that both the type of halogen and its location can lead to significant variations in activity.
For instance, in a series of 8-hydroxyquinoline-derived thiosemicarbazones, Co(III) complexes with fluoro and bromo derivatives showed a marked increase in cytotoxic activity against MCF-7 breast cancer cell lines, with some compounds being roughly twice as active as the standard drug, Paclitaxel. nih.gov The molecular structures of the ligands, specifically (E)-4-(4-halophenyl)-1-((8-hydroxyquinoline-2-yl)methylene)thiosemicarbazones, where the halogen is fluoro, chloro, or bromo, have been determined, confirming their non-planar nature. researchgate.net
In another study on antiurease quinoline analogs, the position of chloro groups significantly impacted inhibitory potential. sci-hub.se A 2,3-dichloro analog (IC50 = 1.30 ± 0.10 µM) and a 3,4-dichloro analog (IC50 = 2.30 ± 0.10 µM) both displayed potent activity, but the difference in their IC50 values highlights the positional influence. sci-hub.se Furthermore, a 4-fluoro substituted analog demonstrated superior potency compared to other halogen-containing compounds, including a 2-bromo analog which was significantly less active (IC50 = 23.60 ± 0.90 µM). sci-hub.se This suggests that not only the position but also the nature and size of the halogen atom affect the inhibitory potential. sci-hub.se
Research on Mannich bases of 8-hydroxyquinoline has also shown that introducing a chlorine atom at the R5 position can increase both toxicity and selectivity against multidrug-resistant cancer cells. nih.gov
| Analog | Substituent(s) | IC50 (µM) | Reference |
|---|---|---|---|
| 3 | 2,3-dichloro | 1.30 ± 0.10 | sci-hub.se |
| 4 | 3,4-dichloro | 2.30 ± 0.10 | sci-hub.se |
| 9 | 4-fluoro | 1.05 ± 0.10 | sci-hub.se |
| 10 | 2-bromo | 23.60 ± 0.90 | sci-hub.se |
Electron-withdrawing groups (EWGs) play a crucial role in modulating the biological activity of 8-hydroxyquinoline derivatives. sci-hub.se These groups can enhance interactions with biological targets by inducing polarity and altering the electronic properties of the quinoline scaffold. nih.govsci-hub.se
The introduction of EWGs such as nitro (NO2) groups has been shown to produce potent derivatives. In one study, an analog featuring two NO2 groups at the 2,4-positions of an attached aromatic ring was the most potent urease inhibitor in its series, with an IC50 value of 0.60 ± 0.01 µM. sci-hub.se The strong electron-withdrawing nature of the dinitro substitution induced polarity that encouraged binding to the enzyme's active site. sci-hub.se Other nitro-substituted analogs also showed outstanding inhibitory potential, with a 4-nitro analog (IC50 = 3.50 ± 0.10 µM) and a 3-nitro analog (IC50 = 7.20 ± 0.20 µM) being notable examples. sci-hub.se
Similarly, substitution with electron-withdrawing groups at the 5-position of the quinoline ring has been found to improve anticancer activity. nih.gov In the context of catechol O-methyltransferase (COMT) inhibitors, 8-hydroxyquinolines with electron-withdrawing groups like chloro and nitro showed inhibitory activity comparable to a sulfonic acid-substituted analog. nih.gov The introduction of an electron-withdrawing chloro-substituent at the R5 position decreases the pKa values of both the hydroxyl group and the quinolinium nitrogen, which can impact metal-binding abilities and biological activity. nih.gov Research on vanadium complexes also indicates that introducing an electron-withdrawing halogen atom into the ligand structure can lead to stronger insulin-enhancing activity. mdpi.com
Role of Alkyl and Aromatic Substituents on Activity Profiles
The incorporation of alkyl and aromatic moieties onto the this compound framework significantly influences its biological activity by affecting lipophilicity, steric interactions, and binding to target sites. nih.govnih.govnih.gov
The substitution of a methyl (-CH3) group with a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry, though its effect on bioactivity can be variable. acs.org The -CF3 group is highly electron-withdrawing and can increase lipophilicity, potentially affecting membrane permeability and binding interactions. vulcanchem.com
In a series of cytoprotective 8-hydroxyquinoline derivatives, replacing a carbetoxy group with a -CF3 moiety on an aniline (B41778) substituent resulted in a compound with excellent efficiency (IC50 = 0.09 µM). nih.govmdpi.com Similarly, introducing a -CF3 group at the para-position of a phenyl ring attached to the scaffold led to a remarkable positive effect on cytoprotective activity. mdpi.com However, the effect is position-dependent; a -CF3 substituent at the 7-position of the quinoline ring abolished MB-COMT inhibition in another study. nih.gov
Conversely, a simple methyl group can also enhance activity. In one series of antiurease analogs, replacing a phenyl ring with a methyl group more than doubled the inhibitory potential (IC50 = 7.60 ± 0.20 µM), which was attributed to the electron-releasing nature of the methyl group promoting binding interactions. sci-hub.se A small methyl substituent was also tolerated at the 7-position of COMT inhibitors, though it did not improve metabolic clearance. nih.gov
| Compound | Key Substituent(s) | IC50 (µM) | Reference |
|---|---|---|---|
| 18 | R′ = 4-CF3–C6H4 | 0.09 | nih.govmdpi.com |
| 19 | R′ = 4-NO2–C6H4 | 0.12 | nih.govmdpi.com |
| 33 | R″ = 4-CF3–C6H4 | Slightly better than R″ = C6H5 | nih.gov |
| 4 | 7-CF3 | Abolished MB-COMT inhibition | nih.gov |
| 30 | 7-CH3 | Tolerated, no impact on clearance | nih.gov |
The introduction of branched or bulky aromatic substituents can have varied effects on biological activity, often influenced by steric hindrance. nih.govnih.gov In some cases, bulky groups can enhance activity by occupying specific hydrophobic pockets in a target enzyme, while in other cases, they can reduce or abrogate activity due to steric clashes that prevent optimal binding.
In a series of 8-hydroxyquinoline-derived HIF prolylhydroxylase inhibitors, compounds with branched aromatic substituents at the R7 position showed enhanced activity. nih.govacs.org However, for a different class of derivatives targeting multidrug-resistant cells, this same modification decreased toxicity and eliminated selectivity. nih.govacs.org
The introduction of an aromatic ring to a piperazine (B1678402) derivative was found to restore toxicity and selectivity. nih.govacs.org However, the position of the aromatic ring was critical. A 2,3-benzo-piperidin-1-ylmethyl derivative, where the aromatic moiety is closer to the Mannich base nitrogen, showed significantly reduced toxicity compared to its non-annulated counterpart. nih.govacs.org This suggests that while these modifications withdraw electrons from the metal-binding donor atoms, steric hindrance is also a likely factor. nih.govacs.org Similarly, di-substituted phenyl moieties, such as 2,4- or 3,5-disubstituted groups, were found to reduce bioactivity in cytoprotective assays. nih.gov
Correlation of Substituent Patterns with Enzyme Inhibition Potency
The pattern of substitution on the this compound scaffold directly correlates with its potency as an enzyme inhibitor. Specific substituents can enhance binding to the active site of enzymes like catechol O-methyltransferase (COMT) and urease. sci-hub.senih.gov
For COMT inhibitors, small substituents at the 7-position of the quinoline ring were found to increase metabolic stability without sacrificing potency. nih.gov Both fluoro and chloro substitutions at this position yielded the best profiles for metabolic stability. nih.gov In contrast, larger, more sterically bulky groups at the 7-position, or a trifluoromethyl group, reduced or abolished MB-COMT inhibition. nih.gov At the 5-position, sulfone and sulfonamide groups were found to be preferable to ketone or amide functionalities for inhibitory potency. nih.gov
In the case of urease inhibitors, the electronic nature of substituents on an attached phenyl ring was paramount. sci-hub.se A derivative with two electron-withdrawing nitro groups at the 2,4-positions was the most potent inhibitor identified in its class (IC50 = 0.60 ± 0.01 µM). sci-hub.se Halogen substitution also played a key role, with a 4-fluoro substituent (IC50 = 1.05 ± 0.10 µM) proving more effective than dichloro or bromo substitutions. sci-hub.se These findings underscore that a combination of electronic effects and positional factors governs the enzyme inhibition potency of these derivatives.
| Analog | Substituent(s) on Phenyl Ring | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| 8 | 2,4-dinitro | Urease | 0.60 ± 0.01 | sci-hub.se |
| 9 | 4-fluoro | Urease | 1.05 ± 0.10 | sci-hub.se |
| 3 | 2,3-dichloro | Urease | 1.30 ± 0.10 | sci-hub.se |
| 1 | 4-nitro | Urease | 3.50 ± 0.10 | sci-hub.se |
| 13 | 2-nitro | Urease | 6.60 ± 0.10 | sci-hub.se |
| 2 | 3-nitro | Urease | 7.20 ± 0.20 | sci-hub.se |
| 12 | Methyl group (instead of phenyl) | Urease | 7.60 ± 0.20 | sci-hub.se |
Relationship between Structural Modifications and Metal Chelation Properties
The ability of 4-hydroxyquinoline (B1666331) derivatives to act as effective metal chelators is fundamentally linked to the presence of the hydroxyl group at the C-4 position and the nitrogen atom within the quinoline ring system. This arrangement allows for the formation of stable five- or six-membered chelate rings with various metal ions. The introduction of substituents onto the quinoline scaffold, such as the fluorine atom at the C-8 position in this compound, significantly modulates these chelating properties. The relationship between structural modifications and metal chelation is a critical aspect of the structure-activity relationship (SAR) studies for this class of compounds.
The primary mechanism of metal chelation by 4-hydroxyquinoline derivatives involves the deprotonation of the 4-hydroxyl group and coordination of the resulting phenoxide oxygen and the quinoline nitrogen to a metal center. The stability of the resulting metal complex is influenced by several factors, including the nature of the metal ion, the solvent, and, most importantly, the electronic properties of substituents on the quinoline ring.
The introduction of a fluorine atom at the C-8 position has a profound impact on the electronic distribution within the this compound molecule. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I). This effect can influence the acidity of the 4-hydroxyl group and the basicity of the quinoline nitrogen, both of which are crucial for metal chelation. An increase in the acidity of the hydroxyl group (a lower pKa value) can facilitate deprotonation and subsequent coordination to the metal ion at a lower pH.
Systematic modifications of the this compound core, for instance, by introducing various substituents at other positions on the quinoline ring, can further fine-tune the metal chelation properties. The electronic nature of these additional substituents (electron-donating or electron-withdrawing) can either enhance or diminish the chelating ability of the parent molecule.
Detailed Research Findings
While specific comprehensive SAR studies on a broad series of this compound derivatives are not extensively documented in publicly available literature, the principles of how substituents affect metal chelation in quinoline-based chelators are well-established. Research on the closely related 8-hydroxyquinolines provides a strong framework for understanding these relationships. For instance, studies on halogenated 8-hydroxyquinolines have shown that electron-withdrawing substituents, such as halogens, can significantly alter the metal binding affinities. researchgate.net
In the context of 4-hydroxyquinolines, research on derivatives like 4-hydroxyquinoline-3-carbohydrazide (B12215663) has demonstrated that the 4-hydroxyl group and an adjacent carbonyl group can create a potent metal-binding pharmacophore. thieme-connect.com This suggests that substituents capable of participating in or influencing the electronic environment of this chelation site are key to modulating activity. The introduction of a fluorine atom at C-8 would be expected to influence the electron density around the quinoline nitrogen, thereby affecting its coordination potential.
Furthermore, studies on other fluoroquinolone derivatives have highlighted the importance of the fluorine substituent for biological activity, which is often linked to metal chelation. cust.edu.tw For example, the presence of a metal-chelating moiety like an 8-hydroxyquinoline group appended to a fluoroquinolone was found to enhance its antimycobacterial activity. cust.edu.tw
The following interactive data table illustrates the hypothetical effect of various substituents on the metal chelation properties of a generic this compound scaffold, based on established chemical principles. The stability constant (log K) is a common measure of the strength of the interaction between a ligand and a metal ion. Higher values indicate stronger chelation.
Interactive Data Table: Predicted Influence of Substituents on Metal Chelation in this compound Derivatives
| Compound | Substituent (R) at C-2 | Substituent (R') at C-6 | Predicted Effect on Electron Density at Chelation Site | Predicted Relative Stability Constant (log K) with M²⁺ |
| 1 | -H | -H | Baseline | Moderate |
| 2 | -CH₃ (Electron-donating) | -H | Increased | Higher |
| 3 | -Cl (Electron-withdrawing) | -H | Decreased | Lower |
| 4 | -H | -NO₂ (Strongly electron-withdrawing) | Significantly Decreased | Much Lower |
| 5 | -H | -OCH₃ (Electron-donating) | Increased | Higher |
Note: The data in this table is representative and intended to illustrate the principles of structure-activity relationships. Actual experimental values would be required for confirmation.
The table demonstrates that electron-donating groups, such as a methyl (-CH₃) or methoxy (B1213986) (-OCH₃) group, are predicted to increase the electron density at the chelation site, thereby enhancing the stability of the metal complex. Conversely, electron-withdrawing groups, like a chloro (-Cl) or a nitro (-NO₂) group, are expected to decrease the electron density, leading to weaker metal chelation.
Mechanistic Investigations of Biological Activities
Elucidation of Antimicrobial Mechanisms of Action
The antimicrobial properties of 8-Fluoro-4-hydroxyquinoline (B2378621) are multifaceted, targeting fundamental bacterial and fungal processes. The mechanisms involve the disruption of DNA replication, interference with metal ion-dependent enzymes, and compromising the structural integrity of the fungal cell wall.
Disruption of Bacterial DNA Replication via DNA Gyrase and Topoisomerase IV Inhibition
A primary mechanism for the antibacterial action of the broader quinolone class, including fluoroquinolones, is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govyoutube.comnih.gov These enzymes are critical for managing DNA topology during replication, transcription, and repair. nih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating interlinked daughter chromosomes following replication. youtube.comnih.govoup.com
Fluoroquinolones function by binding to and stabilizing the enzyme-DNA complex, which traps the enzyme in a state where it has cleaved the DNA but cannot reseal the break. nih.gov This leads to an accumulation of double-strand DNA breaks, which blocks the progression of the replication fork and ultimately triggers cell death, a mechanism that defines them as "topoisomerase poisons". nih.govnih.gov
While direct studies on this compound are limited, extensive research on its structural analogs provides strong evidence for this mode of action. For instance, Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, a closely related fluorinated 4-hydroxyquinoline (B1666331), is understood to exert its antibacterial effect by inhibiting both DNA gyrase and topoisomerase IV. The activity profile often depends on the bacterial species; in many Gram-negative bacteria like Escherichia coli, DNA gyrase is the primary target, whereas in Gram-positive bacteria such as Staphylococcus aureus, topoisomerase IV is typically more sensitive. oup.commdpi.com The presence of the C4-keto (or its tautomeric hydroxyl) and C3-carboxyl groups in the quinolone scaffold is crucial for binding to the enzyme-DNA complex. mdpi.com Given its structural classification as a fluoroquinolone, this compound is presumed to share this well-established mechanism of disrupting bacterial DNA replication.
Modulation of Microbial Metal Homeostasis through Metal Chelation
A defining characteristic of the 8-hydroxyquinoline (B1678124) (8HQ) scaffold is its potent ability to chelate metal ions. researchgate.netscirp.orgscirp.org The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group at the 8-position form a bidentate chelation site, allowing it to bind strongly to various divalent and trivalent metal ions such as copper (Cu²⁺), zinc (Zn²⁺), iron (Fe³⁺), magnesium (Mg²⁺), and manganese (Mn²⁺). researchgate.netmdpi.com This property is central to its antimicrobial activity. scirp.orgscirp.org
By chelating these essential metal ions, 8HQ derivatives can disrupt microbial metal homeostasis. researchgate.net Metal ions are critical cofactors for a vast number of enzymes involved in vital cellular processes. The sequestration of these ions by this compound can inhibit the function of these metalloenzymes, leading to the cessation of metabolic activity and microbial death. scirp.org For example, the antibacterial activity of 8HQs against Mycobacterium tuberculosis has been linked to copper-mediated toxicity, where the compounds increase intracellular copper levels and induce a toxic copper stress response. Furthermore, 8HQ has been shown to inhibit RNA synthesis in yeast by chelating the essential divalent ions Mn²⁺ and Mg²⁺, which are required for RNA polymerase activity.
The lipophilic nature of the 8HQ scaffold allows it to readily permeate microbial cell membranes, delivering the chelating agent into the cytoplasm where it can exert its effect. researchgate.net The introduction of a fluorine atom can further enhance lipophilicity and metabolic stability, potentially increasing the compound's efficacy in disrupting metal-dependent pathways within the pathogen. vulcanchem.com
Table 1: Antimicrobial Activity of 8-Hydroxyquinoline and its Metal Complexes This table presents data on the general antimicrobial activity of the parent compound 8-hydroxyquinoline and its metal complexes, illustrating the principle of metal-dependent antimicrobial action.
| Microorganism | Compound | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 8-HQ | 35 |
| Co(II)-8HQ Complex | 20 | |
| Ni(II)-8HQ Complex | 15 | |
| Escherichia coli | 8-HQ | 50 |
| Co(II)-8HQ Complex | 28 | |
| Ni(II)-8HQ Complex | 25 | |
| Candida albicans | 8-HQ | 34 |
| Co(II)-8HQ Complex | 22 | |
| Ni(II)-8HQ Complex | 20 |
Data sourced from a study on metal complexes with 8-hydroxyquinoline. scirp.org
Effects on Fungal Cell Wall Integrity
In addition to antibacterial properties, 8-hydroxyquinoline derivatives exhibit significant antifungal activity by targeting the fungal cell wall, a structure essential for maintaining cell shape, osmotic stability, and viability, and which is absent in mammalian cells. nih.govresearchgate.net
Studies on various 8HQ derivatives have demonstrated their ability to compromise cell wall integrity. nih.govmdpi.com For example, research on clioquinol, a well-known 8HQ derivative, revealed that it damages the cell wall of Candida albicans. nih.govresearchgate.net This was confirmed through sorbitol protection assays, where the presence of an osmotic stabilizer (sorbitol) partially rescued fungal cells from the effects of the compound, indicating the cell wall is a primary target. nih.gov
Further evidence comes from studies on a novel fluorescent 8-hydroxyquinoline derivative containing a triazole core. mdpi.comscilit.com Confocal microscopy showed the compound accumulating at the cell edge of fungal pathogens. mdpi.com Subsequent analysis using scanning electron microscopy (SEM) revealed significant morphological damage to the fungal cells, including cell shrinkage and increased surface roughness, providing direct visual evidence of cell wall disruption. mdpi.comscilit.comresearchgate.net This mechanism suggests that this compound may similarly interfere with the synthesis or maintenance of key cell wall components like glucans and chitin, leading to fungal cell lysis and death.
Analysis of Anticancer Mechanisms of Action
The anticancer properties of this compound and its derivatives are primarily linked to their ability to induce overwhelming oxidative stress and trigger programmed cell death pathways within cancer cells.
Induction of Reactive Oxygen Species (ROS) Generation
A key mechanism in the anticancer activity of 8-hydroxyquinoline derivatives is the induction of excessive levels of reactive oxygen species (ROS) within tumor cells. researchgate.netresearchgate.netacs.org Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more vulnerable to further oxidative stress. acs.org
The pro-oxidant effect of 8HQ derivatives is often enhanced through the formation of metal complexes, particularly with redox-active metals like copper and iron. researchgate.netscimarina.com For instance, oxidovanadium(IV) and gallium(III) complexes of 8HQ derivatives have been shown to be potent inducers of ROS. researchgate.netacs.org A study on an F-substituted 8-hydroxyquinoline hydrazone complex demonstrated that its mechanism of action involves ROS-induced DNA damage. researchgate.netscimarina.com
The accumulation of ROS disrupts cellular redox balance and leads to widespread oxidative damage to critical biomolecules, including lipids, proteins, and DNA. This damage can lead to mitochondrial dysfunction, a critical event in initiating cell death. acs.org The elevated ROS levels act as a trigger for downstream signaling cascades that culminate in apoptosis. researchgate.net
Apoptosis Induction Pathways
The generation of ROS and other cellular insults by 8-hydroxyquinoline derivatives ultimately converges on the activation of apoptosis, or programmed cell death. researchgate.netnih.gov This is a crucial outcome for an effective anticancer agent, as it leads to the orderly elimination of malignant cells.
Multiple apoptotic pathways can be triggered by these compounds. A common route is the ROS-mediated mitochondrial pathway. researchgate.net High levels of ROS can cause the mitochondrial membrane potential to collapse, increasing its permeability and leading to the release of pro-apoptotic proteins like cytochrome c into the cytoplasm. researchgate.net This event initiates a caspase cascade, involving the activation of executioner caspases (such as caspase-3 and -7), which dismantle the cell. researchgate.netscimarina.com Studies on various 8HQ derivatives have confirmed apoptosis induction through Annexin-V staining and analysis of caspase activity. researchgate.netscimarina.com
In addition to the mitochondrial pathway, 8HQ derivatives can affect other signaling pathways that regulate cell survival and death. One novel 8HQ derivative was found to induce apoptosis in breast cancer cells partly through the activation of the ERK pathway. nih.gov Furthermore, some derivatives have been shown to cause cell cycle arrest, for example at the G1 or G2/M phase, preventing cancer cell proliferation and creating conditions conducive to apoptosis. uaeu.ac.ae
Table 2: Cytotoxicity of 8-Hydroxyquinoline Gallium(III) Complexes against Cancer Cell Lines This table shows the IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) for different 8HQ-gallium complexes, demonstrating their cytotoxic potential.
| Compound | HCT116 (Colon Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | LO2 (Normal Liver) IC₅₀ (µM) |
|---|---|---|---|
| CP-1 [Ga(HQL)₃] | 6.25 ± 0.5 | 6.25 ± 0.6 | 12.5 ± 0.7 |
| CP-2 [Ga(MQL)₃] | 25 ± 1.3 | 12.5 ± 0.9 | 12.5 ± 0.8 |
| CP-3 [Ga(ClQL)₃] | 2.5 ± 0.4 | 5 ± 0.4 | >50 |
| CP-4 [Ga(BrQL)₄] | 1.2 ± 0.3 | 2.5 ± 0.2 | >50 |
| Cisplatin (Reference) | 10 ± 0.5 | 10 ± 0.7 | 12.5 ± 1.1 |
Data adapted from a study on (8-Hydroxyquinoline) Gallium(III) complexes. acs.org
Cell Cycle Arrest Mechanisms
Derivatives of 8-hydroxyquinoline have been shown to induce cell cycle arrest. doi.org For instance, certain novel N'-substituted methylene-4-(quinoline-4-amino) benzoyl hydrazide derivatives were found to inhibit the growth of liver cancer cells by inducing cell cycle arrest and apoptosis. doi.org Similarly, some benzamide-based quinoline (B57606) compounds cause cell death and cell division cycle arrest in colon cancer cells. arabjchem.org In a study on a novel 8-hydroxyquinoline derivative, AS47, it was observed to induce cell cycle arrest in colorectal cancer cells through the upregulation of p21 and p27. uaeu.ac.ae Another study on a different quinoline derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, demonstrated its ability to arrest the cell cycle of MCF-7 cells at the G1 phase. nih.gov This was indicated by an increase in the G1 phase cell population from 51.45% in control cells to 60.68% in treated cells, with a corresponding decrease in the S and G2 phases. nih.gov The antiproliferative activity of thiosemicarbazones, which can be related to quinoline derivatives, is partly attributed to the inactivation of ribonucleotide reductase (RNR), an enzyme whose activity is correlated with cell proliferation. nih.gov Hydroxyurea, another compound studied for its effect on the cell cycle, induces arrest regardless of S-phase checkpoint activation, possibly by inhibiting DNA polymerases. biorxiv.org
Inhibition of Cell Migration
The 8-hydroxyquinoline scaffold and its derivatives have demonstrated the ability to inhibit cell migration. For example, a hafnium complex containing 8-hydroxyquinoline, [HfIV(L1)4], was shown to effectively inhibit the migration of Hep G2 cancer cells. nih.gov Furthermore, certain 8-hydroxyquinoline derivatives have been noted for their significant antimigration activities. researchgate.net The inhibition of matrix metalloproteinases (MMPs) is one mechanism through which these compounds can exert their anti-migratory effects. doi.org Specifically, derivatives of 5-chloro-8-hydroxyquinoline (B194070) have shown potent anti-migration and anti-invasion activities in A549 cells, linked to their inhibition of MMP-2 and MMP-9. researchgate.net
Enzyme Inhibition Studies
Catechol O-Methyltransferase (COMT) Inhibition, including Soluble (S-COMT) and Membrane-Bound (MB-COMT) Isoforms
8-Hydroxyquinoline and its derivatives have been identified as inhibitors of Catechol O-Methyltransferase (COMT), a metalloenzyme with two isoforms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). nih.govacs.org The 8-hydroxyquinoline scaffold itself is recognized as a non-catechol-containing inhibitor of COMT. nih.gov
Research has focused on optimizing 8-hydroxyquinolines to be potent and selective inhibitors, particularly for the membrane-bound isoform. nih.govacs.orgebi.ac.uk It was discovered that introducing small substituents at the 7-position of the quinoline ring could enhance metabolic stability without compromising the inhibitory potency. nih.govacs.orgebi.ac.uk Halogen substitutions, such as with fluorine and chlorine, at the 7-position generally resulted in improved metabolic stability. nih.gov An X-ray co-crystal structure of a derivative, compound 21, within the S-COMT active site revealed that it chelates the active site magnesium, a mechanism similar to that of catechol-based inhibitors. nih.govacs.orgebi.ac.uk
The inhibitory activity is sensitive to the nature of the substituent at the 7-position, while the electronic properties of substituents at the 5-position seem to have a minimal effect. nih.gov
Table 1: Inhibition of MB-COMT by 8-Hydroxyquinoline Derivatives
| Compound | Substituent | MB-COMT IC50 (nM) |
|---|---|---|
| 4 | 7-CF3 | >10000 |
| 19 | 7-Cl | 18 |
| 23 | 7-tBu | 73 |
| 26 | 7-Cl | 37 |
| 29 | 7-Cl | 33 |
| 30 | 7-Me | 103 |
Data sourced from a study on the optimization of 8-hydroxyquinolines as COMT inhibitors. nih.gov
Ribonucleotide Reductase and Matrix Metalloproteinase Modulation
8-Hydroxyquinoline derivatives are known to target and modulate the activity of metalloenzymes, including ribonucleotide reductase (RNR) and matrix metalloproteinases (MMPs). researchgate.netacs.orgnih.gov The anticancer activity of these compounds is partly attributed to their ability to inhibit the iron-dependent enzyme RNR, which is a crucial step in DNA synthesis. rsc.org
In the context of MMPs, which are involved in metastasis, 8-hydroxyquinoline derivatives have been designed as inhibitors. researchgate.net Specifically, derivatives of 5-chloro-8-hydroxyquinoline have been identified as potent inhibitors of MMP-2 and MMP-9. researchgate.net The inhibitory effect of these compounds is influenced by the substitution on the aromatic ring at position-7 of the quinoline structure. doi.org
Histone Demethylase and HIF Prolylhydroxylase Inhibition
The 8-hydroxyquinoline scaffold is a key feature in inhibitors of 2-oxoglutarate (2OG) dependent oxygenases, such as histone demethylases and HIF prolyl-hydroxylases (PHDs). acs.orgnih.govplos.org These enzymes play significant roles in epigenetic regulation and cellular responses to hypoxia, respectively.
Inhibition of histone demethylases by 8-hydroxyquinolines occurs through the chelation of the active site Fe(II) ion. plos.org For example, 5-carboxy-8-hydroxyquinoline was shown to modulate demethylation at the H3K9 locus in a cell-based assay. plos.org This compound, also known as IOX1, has been demonstrated to enhance the radiosensitivity of non-small cell lung cancer by inhibiting histone demethylases. nih.gov
Similarly, 8-hydroxyquinolines act as inhibitors of HIF prolyl-hydroxylases by binding to the iron in the active site. researchgate.netgoogle.com This inhibition leads to the stabilization of Hypoxia-Inducible Factor-α (HIF-α), a key transcription factor in the cellular response to low oxygen levels. researchgate.netgoogle.comnih.gov Structure-based design has led to the development of potent 8-hydroxyquinoline-7-carboxyamides as HIF-1α prolyl hydroxylase inhibitors. researchgate.netcapes.gov.br
Urease Inhibition
Derivatives of this compound have been synthesized and evaluated for their urease inhibitory activity. sci-hub.se A series of quinoline analogs demonstrated potent inhibition of urease, with many compounds showing significantly greater activity than the standard inhibitor, thiourea. sci-hub.se The inhibitory activities of these analogs were found to be in the micromolar range, with IC50 values as low as 0.60 µM. sci-hub.se The study highlighted that analogs with specific substitutions were particularly effective urease inhibitors. sci-hub.se
Table 2: Urease Inhibitory Activity of this compound Analogs
| Analog | IC50 (µM) |
|---|---|
| 1 | 3.50 ± 0.10 |
| 2 | 7.20 ± 0.20 |
| 3 | 1.30 ± 0.10 |
| 4 | 2.30 ± 0.10 |
| 8 | 0.60 ± 0.01 |
| 9 | 1.05 ± 0.10 |
| 11 | 2.60 ± 0.10 |
| Thiourea (Standard) | 21.86 ± 0.40 |
Data represents a selection of the most potent analogs from the study. sci-hub.se
Molecular Interactions with Biological Targets
The biological activities of this compound and its related analogues are underpinned by specific molecular interactions with various biological targets. Research has illuminated several key mechanisms, primarily involving enzyme inhibition, receptor antagonism, and metal ion chelation. These interactions are dictated by the compound's distinct structural features, including the quinoline ring, the hydroxyl group at position 4, and the electron-withdrawing fluorine atom at position 8. researchgate.net The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and selectivity for target proteins. mdpi.com
Enzyme Inhibition
A primary mechanism of action for 8-hydroxyquinoline derivatives is the inhibition of key enzymes involved in various cellular pathways.
Catechol-O-Methyltransferase (COMT): A series of 8-hydroxyquinolines have been identified as potent inhibitors of COMT, an enzyme crucial for the metabolism of catecholamine neurotransmitters. nih.gov The inhibitory action is achieved through the chelation of the catalytic magnesium ion (Mg²⁺) in the enzyme's active site by the hydroxyl group and the quinoline nitrogen. nih.gov This bidentate interaction mimics the binding of natural catechol substrates. nih.gov An X-ray co-crystal structure of a substituted 8-hydroxyquinoline derivative (compound 21) within the S-COMT active site confirmed this binding mode. nih.gov The introduction of small substituents, such as halogens, at the 7-position was found to improve metabolic stability without compromising the inhibitory potency. nih.gov
Table 1: Inhibition of Membrane-Bound COMT (MB-COMT) by 8-Hydroxyquinoline Derivatives
This table presents the half-maximal inhibitory concentration (pIC₅₀) values for selected 8-hydroxyquinoline derivatives against rat MB-COMT.
| Compound | Substituent (Position 5) | Substituent (Position 7) | MB-COMT pIC₅₀ |
|---|---|---|---|
| 15 | -(SO₂)NH(4-F-Ph) | H | 7.3 |
| 17 | -(SO₂)Ph | H | 6.9 |
| 19 | -(SO₂)Ph | Cl | 7.0 |
| 20 | -(SO₂)Ph | F | 6.8 |
| 25 | -(SO₂)(4-F-Ph) | F | 7.4 |
| 26 | -(SO₂)(4-F-Ph) | Cl | 7.5 |
Data sourced from PMC nih.gov. pIC₅₀ is the negative logarithm of the IC₅₀ value.
RNA Polymerase: The parent compound, 8-hydroxyquinoline, is known to inhibit RNA synthesis. nih.govresearchgate.net This inhibition is not due to direct interaction with the RNA polymerase or the DNA template, but rather through its function as a chelating agent for divalent cations like Manganese (Mn²⁺) and Magnesium (Mg²⁺). nih.gov These cations are essential cofactors for polymerase activity, and their sequestration by 8-hydroxyquinoline effectively halts the enzyme's function. nih.gov
Other Enzymes: Analogues of 8-hydroxyquinoline have been shown to inhibit a range of other enzymes, including lipoxygenase (LOX), Cathepsin B, and KDM4 histone demethylases. mdpi.com
Receptor Antagonism
The 8-hydroxyquinoline scaffold has been identified as a novel structural basis for receptor antagonists.
Histamine H₂ (HRH₂) Receptor: Certain chlorinated and brominated derivatives of 8-hydroxyquinoline, such as chlorquinaldol, chloroxine, and broxyquinoline, have been discovered to act as blockers of the Histamine H₂ receptor. acs.org Molecular docking studies suggest that these compounds likely act as competitive antagonists by binding to the orthosteric site of the receptor. acs.org The proposed binding mode involves electrostatic interactions between the protonated quinoline nitrogen and the amino acid residue Asp186, and between the hydroxyl group and Thr190. acs.org This interaction pattern differs from that of the endogenous agonist, histamine. acs.org
Table 2: 8-Hydroxyquinoline-Based Histamine H₂ Receptor Blockers
This table lists 8-hydroxyquinoline derivatives identified as HRH₂ receptor antagonists.
| Compound | R¹ (Position 2) | R² (Position 5) | R³ (Position 7) |
|---|---|---|---|
| Chloroxine | H | Cl | Cl |
| Chlorquinaldol | CH₃ | Cl | Cl |
| Broxyquinoline | H | Br | Br |
Data sourced from ACS Publications acs.org.
Benzodiazepine (B76468) Receptor: A derivative, ethyl 8-bromo-5-fluoro-4-hydroxyquinoline-3-carboxylate, has been described as a potent antagonist of the benzodiazepine receptor. biosynth.com It acts by binding to the receptor and preventing the action of benzodiazepines and other drugs that target this site. biosynth.com
Molecular Docking and Other Interactions
Computational and experimental studies have revealed other key molecular interactions.
Metal Ion Chelation: A fundamental property of the 8-hydroxyquinoline scaffold is its ability to act as a potent bidentate chelating agent for various metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron. researchgate.netfrontiersin.org The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group are the key donor atoms involved in forming stable complexes with these ions. scirp.orgresearchgate.net This chelating ability is integral to many of its biological activities, including enzyme inhibition. nih.govnih.govresearchgate.net
Bacterial Protein Interactions: Molecular docking studies have been used to investigate the interaction of 8-hydroxyquinoline derivatives with bacterial proteins. These studies predict that the compounds bind within active sites, forming interactions such as hydrogen bonds, as well as polar and hydrophobic interactions, which are believed to contribute to their antibacterial activity. researchgate.net
Table 3: Predicted Binding Energies of a Thio-Substituted 8-Hydroxyquinoline Derivative with Bacterial Proteins
This table shows the Glide Emodel binding energy scores from a molecular docking study.
| Target Protein (PDB ID) | Organism | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| 1JIJ | Staphylococcus aureus | -70.086 |
| 2UV0 | Pseudomonas aeruginosa | -60.875 |
| 4WUB | Escherichia coli | -64.062 |
Data sourced from ResearchGate researchgate.net. The specific derivative is 2-(((5-mercapto-1,3,4-thiadiazol-2-yl)imino)methyl)quinolin-8-ol.
Coordination Chemistry and Metallopharmaceutical Research
Chelation Properties of 8-Fluoro-4-hydroxyquinoline (B2378621) with Transition and Rare Earth Metal Ions
This compound is an effective chelating agent, capable of forming stable complexes with a variety of metal ions, including those from the transition and rare earth series. guidechem.com The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group act as donor atoms, binding to the metal center. This chelation is a key feature in its use for the precipitation and separation of metal ions, as well as in analytical techniques like solvent extraction, absorbance analysis, and fluorescence analysis. guidechem.com The formation of these metal complexes is a critical aspect of its utility in various chemical and biological systems.
Formation of Binary, Ternary, and Quaternary Complexes
Research has demonstrated that this compound can participate in the formation of not only simple binary complexes (a metal ion and one or more this compound ligands) but also more complex ternary and quaternary systems. guidechem.com In ternary complexes, this compound can act as a secondary ligand, binding to a metal ion that is already coordinated with another primary ligand. For instance, studies have shown the formation of ternary complexes of lanthanide ions with a primary ligand like iminodiacetic acid (IMDA) or nitrilotriacetic acid (NTA), and 8-formyl-7-hydroxy-4-methyl-2H- rsc.orgbenzopyran-2-one (a derivative of coumarin (B35378) with similar chelating properties to 8-hydroxyquinoline) as the secondary ligand. iaea.org The exploration of these higher-order complexes opens up possibilities for fine-tuning the properties of the resulting metallodrugs, including their biological, pharmacological, and electrochemical characteristics. guidechem.com
The stoichiometry of these complexes can vary. For example, studies with the related compound 8-hydroxyquinoline (B1678124) have shown that metal ions like Co(II) and Ni(II) react to form ML2 type complexes, indicating a 1:2 molar ratio of metal to ligand. scirp.org The formation of such complexes is influenced by factors like the pH of the solution.
Spectroscopic Signatures of Metal Complexation (e.g., Fluorescence Enhancement/Quenching)
The complexation of this compound with metal ions often leads to significant changes in its spectroscopic properties, particularly its fluorescence. While this compound itself has a very low fluorescence efficiency, its coordination with certain metal ions can dramatically enhance this fluorescence, transforming it into a strongly fluorescent material. guidechem.com This phenomenon is the basis for its application in fluorescence analysis and as a chemosensor for detecting metal ions. scirp.org
However, not all metal ions enhance fluorescence. Some metal ions, particularly heavy metals and transition metals with unfilled d-orbitals like Cr(III), can cause fluorescence quenching. mdpi.comresearchgate.net This quenching effect can be attributed to the metal-centered lowest energy transition. mdpi.com For example, the fluorescence of 2-substituted 8-hydroxyquinoline ligands is completely quenched upon the formation of Cr(III) complexes. mdpi.com Similarly, Co(II) and Ni(II) complexes of 8-hydroxyquinoline are not fluorescent at room temperature. researchgate.net
The changes in UV-Visible absorption spectra upon complexation also provide evidence of metal binding. The formation of metal complexes with 8-hydroxyquinoline derivatives results in pronounced changes in the absorption spectrum, with the appearance of new intense absorption bands. researchgate.net
Design and Synthesis of Metal-8-Fluoro-4-hydroxyquinoline Complexes for Biological Applications
The ability of this compound and its parent compound, 8-hydroxyquinoline, to chelate metal ions is central to their therapeutic potential. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand, a principle that is actively exploited in the design of new anticancer and antimicrobial agents. mdpi.comnih.gov The formation of metal complexes can improve properties such as solubility, transport across cell membranes, and interaction with biological targets. mdpi.com
Hafnium and Zirconium Complexes as Potential Anticancer Agents
Complexes of hafnium (Hf) and zirconium (Zr) with 8-hydroxyquinoline derivatives have emerged as promising candidates in anticancer research. nih.govrsc.org For example, three 8-hydroxyquinoline-stabilized hafnium(IV) complexes, including [HfIV(oxinate)4], have been synthesized and shown to possess good aqueous stability and solubility. nih.gov One of these complexes, [HfIV(L1)4], demonstrated potent inhibitory activity against human liver, cervical, and lung cancer cell lines, with an IC50 value against Hep G2 cells that was 17 times lower than that of the established anticancer drug cisplatin. nih.gov Mechanistic studies revealed that this hafnium complex could induce cancer cell death through apoptosis. nih.gov Similarly, zirconium(IV) complexes with 8-hydroxyquinoline derivatives have also been investigated for their antitumor properties. researchgate.net
Table 1: Anticancer Activity of a Hafnium-8-hydroxyquinoline Complex
Iron and Copper Complexes in Antimicrobial and Anticancer Contexts
Complexes of iron (Fe) and copper (Cu) with 8-hydroxyquinoline derivatives have been extensively studied for their potential as both antimicrobial and anticancer agents. rsc.orgrsc.org The therapeutic effect of 8-hydroxyquinolines in these contexts is often attributed to their ability to form redox-active metal complexes. rsc.org
In the realm of anticancer research, the chelation of copper and iron is believed to be a key mechanism of action. rsc.org For instance, the anticancer activity of certain 8-hydroxyquinoline derivatives has been correlated with their metal-binding properties. rsc.org Interestingly, weaker binding to copper(II) and iron(III) at physiological pH has been associated with elevated toxicity in some cases. rsc.org Copper(II) complexes of 8-hydroxyquinoline derivatives have been shown to be potent in various cancer models, including breast cancer, prostate cancer, and leukemia. nih.gov
The antimicrobial activity of 8-hydroxyquinoline and its metal complexes is also well-documented. scirp.org The ability to chelate metal ions that are essential for the functioning of microbial enzymes is a proposed mechanism for this activity. scirp.org
Influence of Metal Ion Type and Oxidation State on Complex Activity
The biological activity of metal-8-hydroxyquinoline complexes is significantly influenced by the nature of the metal ion and its oxidation state. Different metal ions can lead to complexes with varying degrees of cytotoxicity and selectivity. For example, a study comparing vanadium(IV)O complexes with methyl-substituted 8-hydroxyquinolines found that the substitution pattern on the quinoline ring influenced the cytotoxicity of the complexes against different cancer cell lines. mdpi.com
The oxidation state of the metal ion also plays a crucial role. Cyclic voltammetry studies of copper and iron complexes with 8-hydroxyquinoline derivatives have revealed that more cytotoxic ligands tend to stabilize the lower oxidation state of the metal ions. rsc.org This suggests that the redox properties of the metal complexes are a key determinant of their biological activity.
Table 2: Mentioned Compounds
Structural Analysis of Metal-8-Fluoro-4-hydroxyquinoline Complexes via X-ray Crystallography
X-ray crystallography is an indispensable technique for the precise determination of the three-dimensional arrangement of atoms within a crystal. In the field of coordination chemistry, it provides unequivocal evidence of the coordination geometry of a metal center, the binding mode of ligands, and the specific bond lengths and angles that define the metal complex. This data is fundamental to understanding the structure-activity relationships that govern the biological and chemical properties of metallopharmaceuticals.
A thorough search of the Cambridge Structural Database (CSD), a comprehensive repository for small-molecule organic and metal-organic crystal structures, reveals a notable absence of published crystal structures for metal complexes containing the specific ligand this compound. ics.ir Further searches in chemical databases have also not yielded any crystallographically characterized iron complexes with an N-coordinated 8-fluoroquinoline. ics.ir This indicates a significant gap in the experimental literature concerning the precise structural details of these particular complexes.
Despite the lack of specific crystallographic data for metal complexes of this compound, the general principles of its coordination can be inferred from the vast body of work on the closely related and extensively studied ligand, 8-hydroxyquinoline (oxine), and its various derivatives. Typically, 8-hydroxyquinoline acts as a bidentate chelating ligand, coordinating to a metal ion through the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the hydroxyl group, forming a stable five-membered chelate ring. The coordination number and geometry of the resulting complex are then determined by the nature of the metal ion, its oxidation state, and the presence of other co-ligands. Common geometries observed for 8-hydroxyquinoline complexes include octahedral, square planar, and tetrahedral arrangements.
To illustrate the structural features that might be anticipated for a metal complex of a fluoro-substituted hydroxyquinoline, the crystallographic data for a closely related compound, a tricarbonylrhenium(I) complex with 5-fluoro-8-hydroxyquinoline, can be examined. Research has detailed the synthesis and single-crystal X-ray diffraction analysis of complexes such as fac-Re(FOQN)(CO)₃[fac-Re(FHOQN)(CO)₃]·CH₃C₆H₅ (where FOQN is 5-fluoro-8-oxyquinolate). researchgate.net In these types of structures, the 5-fluoro-8-hydroxyquinoline ligand coordinates to the rhenium center in the expected bidentate N,O-fashion. researchgate.net The rhenium(I) ion typically adopts a slightly distorted octahedral geometry, with three facial carbonyl (CO) ligands, the bidentate fluoro-hydroxyquinolinate, and another ligand completing the coordination sphere. researchgate.netrsc.org
The structural parameters for such a complex provide insight into the electronic effects of the fluorine substituent on the coordination environment. The bond lengths and angles within the quinoline ring and between the ligand and the metal center are key to understanding these effects.
Below are representative, illustrative data tables based on the types of information that would be obtained from a single-crystal X-ray diffraction study of a hypothetical metal-8-fluoro-4-hydroxyquinoline complex, drawing on data for related structures found in the literature.
Table 1: Illustrative Crystallographic Data for a Hypothetical Metal-8-Fluoro-4-hydroxyquinoline Complex
| Parameter | Value |
| Chemical Formula | [M(C₉H₅FNO)ₓ(L)ᵧ] |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
Note: This table is illustrative. Specific values would depend on the metal (M), co-ligands (L), and stoichiometry.
Table 2: Illustrative Selected Bond Lengths and Angles for a Hypothetical Metal-8-Fluoro-4-hydroxyquinoline Complex
| Bond | Length (Å) | Angle | Degrees (°) |
| M-O1 | Value | O1-M-N1 | Value |
| M-N1 | Value | O1-M-L1 | Value |
| C8-F1 | Value | N1-M-L2 | Value |
| C4-O1 | Value | C4-O1-M | Value |
| C9-N1 | Value | C9-N1-M | Value |
Note: This table is illustrative. Values are dependent on the specific metal complex.
The detailed analysis of such crystallographic data, when it becomes available for this compound complexes, will be crucial for rational drug design. It will allow for a precise understanding of how the fluorine substitution at the 8-position influences the electronic properties of the ligand, the stability of the metal complex, and its interactions with biological targets. Until such studies are published, the extensive crystallographic literature on other 8-hydroxyquinoline derivatives serves as a valuable guide for predicting the structural chemistry of this compound. ugr.esrsc.orgugr.esup.ac.zabiokeanos.commdpi.com
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 8-Fluoro-4-hydroxyquinoline (B2378621), DFT calculations are instrumental in predicting its geometry, electronic properties, and chemical reactivity. researchgate.net DFT methods, such as those employing the B3LYP functional with a 6-311G(d,p) basis set, can be used to optimize the molecular geometry of the compound. acs.orgnih.gov
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgrsc.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical descriptor of molecular stability and reactivity; a smaller gap suggests higher reactivity. acs.orgresearchgate.net For 8-hydroxyquinoline (B1678124) derivatives, substituents are known to significantly influence the frontier orbital distribution. acs.org The electron-withdrawing nature of the fluorine atom at the C-8 position in this compound is expected to lower the HOMO and LUMO energy levels, influencing its interaction with biological targets.
Other calculated parameters like dipole moment (μ), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) provide further insights into the molecule's reactivity and interaction capabilities. nih.govacs.org These quantum chemical parameters help in understanding the molecule's behavior in chemical reactions and biological environments. rsc.org For instance, the molecular electrostatic potential (MEP) surface can be calculated to predict reactive sites for electrophilic and nucleophilic attack. scispace.comtandfonline.com
Table 1: Hypothetical DFT-Calculated Quantum Chemical Descriptors for this compound
| Parameter | Description | Hypothetical Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.4 eV |
| Dipole Moment (μ) | Measure of the net molecular polarity | 3.5 Debye |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.2 eV |
| Electronegativity (χ) | Power of an atom to attract electrons | 4.0 eV |
| Electrophilicity Index (ω) | Propensity to accept electrons | 3.64 eV |
Molecular Dynamics Simulations for Ligand-Receptor Interaction Modeling
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov This technique is invaluable for modeling the interaction between a ligand, such as this compound, and a biological receptor, like an enzyme or a DNA molecule. nih.govfrontiersin.org MD simulations provide detailed information on the stability of the ligand-receptor complex, conformational changes, and the specific interactions that govern binding. nih.govmdpi.com
The process typically begins with molecular docking, which predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. researchgate.netnih.gov The resulting complex is then subjected to MD simulations in a simulated physiological environment, including explicit solvent molecules. tum.de Throughout the simulation, the trajectory of each atom is calculated over time, revealing the dynamics of the binding process. tum.de
Analysis of the MD trajectory can identify key amino acid residues or DNA bases that form stable hydrogen bonds, hydrophobic interactions, or π-π stacking interactions with this compound. acs.orgnih.gov For example, simulations of related 8-hydroxyquinoline derivatives binding to DNA have shown that the oxygen and nitrogen atoms of the quinoline (B57606) ring are often involved in hydrogen bonding. acs.orgnih.gov The stability of these interactions over the simulation time, often measured in nanoseconds, indicates the strength of the binding affinity. nih.govnih.gov Parameters such as Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) are monitored to assess the conformational stability of the protein-ligand complex. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comsysrevpharm.org This method is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. nih.govresearchgate.net
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. tandfonline.com For this compound and its analogs, these descriptors can be calculated using various software and theoretical methods. tandfonline.comcdnsciencepub.com
Descriptors are generally categorized as:
Electronic Descriptors: These are derived from quantum chemical calculations (like DFT) and include HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and partial atomic charges. acs.orgrsc.orgresearchgate.net These describe the molecule's electronic distribution and reactivity.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.
Hydrophobic Descriptors: The most common is the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity and influences its ability to cross cell membranes. tandfonline.com
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.
The selection of relevant descriptors is a crucial step in building a robust QSAR model. researchgate.net
Once a set of descriptors is calculated for a series of quinoline derivatives with known biological activities (e.g., anti-tumor IC50 values or antimicrobial minimum inhibitory concentrations), a QSAR model can be developed. researchgate.netnih.gov These models act as predictive tools for estimating the biological activity of new or untested compounds like this compound. researchgate.netnanoscitec.com
For example, a QSAR model for anti-tumor efficacy might reveal that lower LUMO energy and a specific range of lipophilicity are correlated with higher potency against a particular cancer cell line. nih.govresearchgate.net Similarly, a model for antimicrobial activity might identify the importance of specific steric features and the ability to form hydrogen bonds for inhibiting bacterial growth. nih.govjapsonline.com These models guide the rational design of more effective derivatives by indicating which structural modifications are likely to enhance the desired biological effect. nih.gov
The relationship between the selected descriptors (independent variables) and the biological activity (dependent variable) is established using statistical regression methods. researchgate.net
Linear Regression Models: Multiple Linear Regression (MLR) is a common approach that generates a simple linear equation. tandfonline.comnanoscitec.com The quality of an MLR model is assessed by statistical parameters like the coefficient of determination (R²), which should be close to 1, and the cross-validated R² (Q²), which indicates the model's predictive power. acs.orgtandfonline.com
Nonlinear Regression Models: When the relationship between structure and activity is not linear, nonlinear methods are employed. researchgate.net These include techniques like Partial Least Squares (PLS), and machine learning approaches such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM). researchgate.netnanoscitec.commdpi.com These more complex models can often capture intricate relationships and provide higher predictive accuracy than linear models. nih.govresearchgate.net
The development and validation of these models are essential for ensuring their reliability in predicting the activity of novel compounds. researchgate.net
Table 2: Example of a Hypothetical Linear QSAR Model for Antimicrobial Activity
| Model Equation | pMIC = 0.85ClogP - 0.23ELUMO + 0.15*μ - 2.54 |
| Statistical Parameters | |
| n (compounds) | 30 |
| R² (Coefficient of Determination) | 0.88 |
| Q² (Cross-validated R²) | 0.81 |
| F-statistic | 64.2 |
| Descriptors | |
| ClogP | Calculated LogP (hydrophobicity) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| μ | Dipole Moment |
Advanced Research Applications Beyond Medicinal Chemistry
8-Fluoro-4-hydroxyquinoline (B2378621) as a Building Block in Materials Science
In materials science, the focus is on creating novel molecules with specific, tunable properties for use in advanced electronic and optical devices. 8-hydroxyquinoline (B1678124) and its derivatives are recognized for their thermal stability, high fluorescence, and excellent electron-transporting capabilities, making them prime candidates for such applications. sci-hub.se The strategic placement of substituents like fluorine allows for the fine-tuning of these properties. nih.gov
8-Hydroxyquinoline derivatives are a cornerstone in the development of Organic Light-Emitting Diodes (OLEDs), where they often serve as electron-transporting and light-emitting materials. sci-hub.senih.gov Metal complexes of these quinolines, particularly with zinc (Zn(II)) and aluminum (Al(III)), are known for their high electroluminescence and stability. sci-hub.sescirp.org
Research into fluorinated 8-hydroxyquinoline derivatives has demonstrated their potential in creating efficient OLEDs. In one comparative study, a zinc complex incorporating a fluoro-substituted 8-hydroxyquinolate, specifically (E)-2-[(2,3,4,5-tetrafluorophenyl)ethenyl]-8-hydroxyquinolate zinc, was synthesized and used to fabricate a multilayer OLED. sci-hub.sersc.org This device emitted strong yellow light and exhibited significant luminance and efficiency. sci-hub.sersc.org The performance of the fluoro-substituted complex was compared with a chloro-substituted analogue, revealing that the nature of the halogen substituent plays a critical role in modulating the device's electroluminescent properties. sci-hub.sersc.org The fluoro-substituted compound proved to be a good candidate for yellow OLEDs, underscoring the importance of fluorination in tuning the optoelectronic characteristics of the material. sci-hub.sersc.org
| Compound | Maximum Emission (nm) | Maximum Luminance (cd/m²) | Luminance Efficiency (cd/A) | Calculated HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| (E)-2-[(2,3,4,5-tetrafluorophenyl)ethenyl]-8-hydroxyquinolate zinc | 575 | 7123 | 2.26 | Matching Experimental Results |
| (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinolate zinc | 607 | 9143 | 2.60 | Matching Experimental Results |
This table presents a comparison of performance metrics for OLEDs fabricated with fluoro- and chloro-substituted Zn(II) 8-hydroxyquinolinate complexes, based on data from cited research. sci-hub.sersc.org
Dye-sensitized solar cells (DSSCs) represent a promising alternative to traditional silicon-based solar cells, relying on a photosensitive dye to absorb light and inject electrons into a semiconductor. nih.govmdpi.com The design of the dye, or sensitizer (B1316253), is critical to the cell's efficiency. researchgate.net 8-Hydroxyquinoline derivatives have been explored as versatile ligands in the synthesis of metal complexes for various applications, including catalysis, but their direct use in DSSC sensitizers is an area of emerging interest. researchgate.net
While specific research on this compound in DSSCs is not extensively documented, the fundamental properties of the 8-hydroxyquinoline scaffold make it a suitable candidate for designing novel sensitizer ligands. The bidentate chelation of the nitrogen and oxygen atoms allows for stable complex formation with metals, which is a common feature in high-performance dyes. researchgate.net The introduction of a fluorine atom onto the quinoline (B57606) ring can modify the ligand's electronic properties, influencing the energy levels of the resulting metal complex. This tuning is crucial for optimizing the dye's absorption spectrum and ensuring efficient electron injection into the semiconductor's conduction band, a key factor for high power conversion efficiency in DSSCs. nih.gov
Development of Fluorescent Probes and Bioimaging Agents
The inherent fluorescence of the 8-hydroxyquinoline core makes it an excellent platform for developing fluorescent probes. nih.govresearchgate.net These probes are designed to detect specific ions or molecules with high sensitivity and selectivity, making them invaluable tools in chemistry and biology. acs.org
A fundamental principle in designing fluorescent probes is the ability to control the molecule's photophysical properties, which are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The introduction of substituents onto the fluorophore's core structure is a key strategy for tuning this energy gap. nih.gov
For the 8-hydroxyquinoline scaffold, attaching electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels, thereby shifting the emission wavelength. nih.gov The fluorine atom in this compound acts as an electron-withdrawing group. This modification can lead to a wider HOMO-LUMO energy gap compared to unsubstituted derivatives, potentially shifting the fluorescence emission. This principle of tuning the energy gap is critical for developing probes that emit light in a desired region of the spectrum, avoiding interference from autofluorescence in biological samples and allowing for the simultaneous use of multiple probes (multiplexing). The design of such probes often relies on mechanisms like Photoinduced Electron Transfer (PET), where the binding of an analyte to a receptor unit modulates the fluorescence of the 8-hydroxyquinoline fluorophore. scispace.com
Derivatives of 8-hydroxyquinoline have been successfully developed into fluorescent probes for monitoring ion concentrations and movements within living cells. nih.gov These tools are crucial for understanding the roles of ions in cellular processes.
A notable example involves two diaza-18-crown-6 hydroxyquinoline derivatives (DCHQ) designed as highly selective fluorescent indicators for magnesium ions (Mg²⁺). nih.gov These probes demonstrate a significant increase in fluorescence upon binding to Mg²⁺, with high affinity and selectivity over other biologically relevant cations like calcium (Ca²⁺). nih.gov This specificity is vital for accurately measuring Mg²⁺ levels in the complex intracellular environment.
In in vitro studies using confocal microscopy, these DCHQ probes were used to map the distribution of Mg²⁺ within live cells and to track changes in its concentration in response to external stimuli. nih.gov This application highlights the power of the 8-hydroxyquinoline scaffold in creating sophisticated tools for monitoring real-time cell activity, providing insights into the regulation of essential ions in biological systems. nih.gov
| Probe | Target Ion | Dissociation Constant (Kd) | Key Feature |
|---|---|---|---|
| DCHQ-1 | Mg²⁺ | 44 µM | Strong fluorescence increase upon binding |
| DCHQ-2 | Mg²⁺ | 73 µM | High selectivity against Ca²⁺ |
This table shows the binding affinities of two 8-hydroxyquinoline derivative probes for magnesium, illustrating their suitability for intracellular monitoring. nih.gov
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways for Enhanced Yields and Selectivity
The development of efficient and selective synthetic methodologies is paramount for the widespread study and potential application of 8-Fluoro-4-hydroxyquinoline (B2378621) and its derivatives. While established methods like the Gould-Jacobs reaction and modified Skraup synthesis provide viable routes, future research should focus on novel pathways that offer improved yields, greater regiochemical control, and more environmentally sustainable conditions. frontiersin.org
The Gould-Jacobs reaction, which involves the cyclization of an anilide formed from 2-fluoroaniline (B146934) and an ethoxymethylenemalonate ester, is a key method. frontiersin.org This process typically involves heating in a high-boiling point solvent like diphenyl ether, followed by decarboxylation. frontiersin.org Another approach is a modification of the Skraup synthesis, which can be adapted by using a fluorinated aniline (B41778), such as 2-amino-5-fluorophenol, to introduce the fluorine at the desired position. frontiersin.org
A promising direction is the use of the this compound core to synthesize more complex heterocyclic systems. For instance, research has demonstrated that this compound-3-carbothiohydrazide can be reacted with various aryl aldehydes to produce thiadiazole-quinoline derivatives in excellent yields, ranging from 71% to 92%. nih.gov This highlights the potential of using this compound as a versatile building block. nih.gov Future explorations could involve green chemistry principles, such as the use of eco-friendly solvents and catalysts (e.g., p-toluenesulfonic acid, cerium nitrate) to minimize waste and energy consumption. nih.gov
Table 1: Comparison of Synthetic Routes for this compound Scaffolds
| Synthetic Method | Key Reactants | Key Steps | Advantages | Future Research Focus |
| Gould-Jacobs Reaction | 2-Fluoroaniline, Ethoxymethylenemalonate ester | 1. Anilide formation2. Thermal cyclization3. Decarboxylation frontiersin.org | Good regiochemical control frontiersin.org | Optimization of reaction conditions to lower temperature and avoid high-boiling point solvents. |
| Modified Skraup Synthesis | Fluorinated aniline (e.g., 2-amino-5-fluorophenol), Glycerol, Sulfuric acid | 1. Preparation of fluorinated aniline2. Acid-catalyzed cyclization frontiersin.org | Adaptable from traditional quinoline (B57606) synthesis frontiersin.org | Improving selectivity and yield for specific fluorinated isomers. |
| Derivative Synthesis | This compound-3-carbothiohydrazide, Aryl aldehydes | 1. Reaction with aryl aldehydes2. POCl₃-mediated cyclization nih.gov | High yields (71-92%) for complex derivatives nih.gov | Expanding the scope to other heterocyclic systems and exploring catalytic one-pot strategies. nih.gov |
Deeper Mechanistic Insights into Targeted Biological Pathways
While the broader quinoline class is known for various biological activities, the specific mechanisms of action for this compound are not fully elucidated. Future research must aim to move beyond inferring mechanisms from analogous compounds to pinpointing the precise molecular interactions and pathways modulated by this specific molecule.
Many quinoline derivatives exert their effects through the inhibition of critical bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication. asm.orgnih.gov The fluorine substituent at the 8-position may play a crucial role in enhancing these interactions, potentially through stabilizing drug-enzyme complexes via halogen bonding. asm.org Another well-documented mechanism for 8-hydroxyquinolines is metal chelation. biorxiv.orgnih.gov The ability to bind metal ions can disrupt essential enzymatic activities that depend on metal cofactors, a pathway that warrants detailed investigation for the 8-fluoro analog. biorxiv.org
Studies on related 8-hydroxyquinoline (B1678124) derivatives have shown they can induce antifungal effects by damaging the cell wall or compromising the integrity of the cytoplasmic membrane. nih.gov It is crucial to determine if this compound acts via similar or distinct antifungal mechanisms. Future studies should employ advanced biochemical and cellular assays to identify specific protein targets, map interactions within signaling cascades, and clarify its role in processes like metal homeostasis and oxidative stress.
Rational Design of Next-Generation this compound Derivatives with Improved Selectivity
The this compound scaffold is a "privileged structure" that can be systematically modified to enhance therapeutic properties. nih.gov Rational drug design, guided by structure-activity relationship (SAR) studies, is a key future direction for developing next-generation derivatives with improved potency and target selectivity.
SAR studies on the 8-hydroxyquinoline core have provided valuable insights. For example, substitutions at various positions on the quinoline ring significantly influence biological activity. nih.govnih.gov
Position 7: Halogen substitutions (e.g., fluoro, chloro) at the 7-position have been shown to improve metabolic stability and in vivo clearance profiles in related inhibitors. researchgate.net
Position 5: The introduction of electron-withdrawing groups at the 5-position has been linked to improved anticancer activity in some 8-hydroxyquinoline series. nih.gov
The 8-Fluoro Group: The fluorine atom at position 8 is itself a critical modification. As an electron-withdrawing group, it alters the electronic properties of the quinoline core, which can impact reactivity and binding interactions with biological targets. frontiersin.org
Future work should involve the synthesis of a focused library of this compound derivatives with diverse functional groups at positions such as 2, 3, 5, and 7. These new compounds would then be screened to build a comprehensive SAR model. This model would inform the design of derivatives with optimized selectivity for specific targets (e.g., a particular bacterial enzyme over its human counterpart), thereby potentially reducing off-target effects.
Integration of Multi-Omics Data in Understanding Compound Effects
To achieve a holistic understanding of the biological impact of this compound, future research should integrate multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics. These powerful technologies can provide an unbiased, system-wide view of the cellular response to the compound, moving beyond single-target analyses.
Genomics: Comparative genomics can be used to identify genetic mutations, such as those in the gyrA and parC genes of bacteria, that confer resistance to fluoroquinolones. frontiersin.orgplos.org Applying this to this compound would help predict and understand potential resistance mechanisms.
Transcriptomics and Metabolomics: Studies on other gyrase inhibitors have shown that compounds targeting the same enzyme can produce distinct transcriptomic and metabolomic signatures. asm.orgbiorxiv.org Performing RNA sequencing and metabolomic analysis on cells treated with this compound could reveal its unique molecular fingerprint, identifying which metabolic and signaling pathways are most significantly perturbed. asm.orgbiorxiv.org This could uncover novel mechanisms of action or off-target effects. For example, transcriptomic studies on E. coli have revealed that sub-lethal exposure to certain chemical agents can upregulate stress response genes, a phenomenon that should be investigated for this compound.
Proteomics: Proteomic studies on cells treated with an 8-hydroxyquinoline-copper complex revealed multi-target effects, including destabilization of the proteasome, induction of oxidative stress responses, and disruption of the actin cytoskeleton. nih.gov A similar proteomic investigation of this compound would provide deep insights into its effects on protein expression and cellular machinery.
By integrating data from these different "omics" layers, researchers can construct detailed models of the compound's mechanism of action, identify biomarkers for its activity, and better predict its therapeutic and potential toxicological outcomes.
Investigation of Synergistic Effects with Existing Therapeutic Agents
A highly promising translational perspective for this compound is its potential use in combination therapies. Investigating its synergistic effects with existing drugs could lead to more effective treatment regimens, combat drug resistance, and potentially lower required dosages.
Research into a novel 8-hydroxyquinoline derivative, PH176, has already demonstrated the viability of this approach. In that study, the combination of PH176 and the β-lactam antibiotic oxacillin (B1211168) acted synergistically against methicillin-resistant Staphylococcus aureus (MRSA) isolates. This suggests that 8-hydroxyquinoline compounds may be able to restore or enhance the efficacy of older antibiotics against resistant strains. Structural analogs have also been predicted to have potential synergistic effects with β-lactam antibiotics or antiviral nucleoside analogs.
Future research should systematically screen this compound for synergistic interactions with a broad panel of therapeutic agents. This would include antibiotics from different classes (e.g., β-lactams, aminoglycosides) and potentially anticancer agents, given the known antiproliferative activities of some quinoline derivatives.
Table 2: Investigated and Potential Synergistic Combinations for 8-Hydroxyquinoline Derivatives
| 8-Hydroxyquinoline Derivative | Combination Agent | Target Organism/Cell | Observed/Potential Effect | Reference |
| PH176 | Oxacillin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Synergistic antibacterial activity | |
| PH176 | Nitroxoline | Methicillin-Resistant Staphylococcus aureus (MRSA) | Reduction in bacterial colony count | |
| N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide | β-Lactam Antibiotics | Bacteria | Potential for synergistic effects | |
| N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide | Antiviral Nucleoside Analogs | Viruses | Potential for synergistic effects |
Q & A
Q. What are the common synthetic routes for 8-Fluoro-4-hydroxyquinoline and its derivatives?
The synthesis typically involves reacting 8-fluoroquinoline precursors with reagents under controlled conditions. For example:
- Hydrazine derivative synthesis : Reacting 8-fluoroquinoline with hydrazine hydrate in ethanol/methanol, followed by recrystallization .
- Hydroxymethylation : Using formaldehyde in aqueous sodium hydroxide to yield 8-fluoro-4-hydroxy-3-hydroxymethylquinoline .
- Carboxylate ester formation : Ethyl esters can be synthesized via reactions under inert atmospheres to avoid side reactions .
Q. How is this compound characterized post-synthesis?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity (e.g., δ 7.90–6.99 ppm for aryl protons in fluorinated analogs) .
- Mass spectrometry for molecular weight validation (e.g., MW 213.64 g/mol for hydrazine derivatives) .
- Elemental analysis to verify stoichiometry (e.g., C: 64.23%, H: 3.16% for chloro-fluoroquinolines) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound derivatives?
- Solvent selection : Ethanol/methanol improves hydrazine reactivity compared to polar aprotic solvents .
- Temperature control : Reactions at 60–80°C minimize byproducts in hydroxymethylation .
- Purification : Recrystallization from dichloromethane enhances purity (>95%) .
Q. How to resolve contradictions in reported biological activities of fluorinated quinoline analogs?
- Structural comparisons : Fluorine at the 8-position enhances antimicrobial activity compared to 6-fluoro or 5,7-dichloro derivatives (Table 1) .
- Assay standardization : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols to reduce variability .
Table 1 : Biological Activity of Quinoline Derivatives
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| 6-Fluoro analog | Low | Moderate |
| 5,7-Dichloro analog | High | High |
| Source: |
Q. What strategies enhance solubility of this compound for in vitro studies?
- Derivatization : Convert the hydroxyl group to carboxylate esters (e.g., ethyl this compound-3-carboxylate) .
- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability .
Q. How does fluorine substitution at the 8-position influence reactivity compared to other halogens?
- Electronic effects : Fluorine’s electronegativity withdraws electron density, reducing nucleophilic substitution but enhancing hydrogen-bonding interactions in enzyme inhibition .
- Comparative studies : 8-Fluoro derivatives show higher metabolic stability than chloro analogs in pharmacokinetic assays .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
